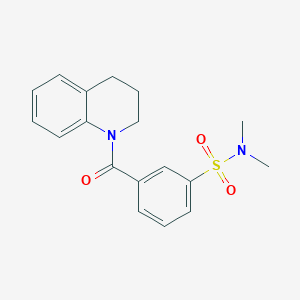![molecular formula C15H17ClN2O5S B5969988 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate, commonly known as Etomidate, is a potent anesthetic agent used for induction of anesthesia in patients undergoing surgery. Etomidate belongs to the imidazole class of anesthetics and is known for its rapid onset and short duration of action. The purpose of
Wirkmechanismus
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, which results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This leads to the sedative and anesthetic effects of Etomidate.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects on the body. It causes dose-dependent suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production. This effect can be beneficial in certain clinical situations, such as in patients with Cushing's syndrome. However, it can also be detrimental in critically ill patients, as it may interfere with the body's response to stress.
Etomidate also has cardiovascular effects, including a decrease in blood pressure and cardiac output. It has minimal respiratory depressant effects, making it a good choice for patients with compromised respiratory function. Etomidate also has minimal effects on renal and hepatic function.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, allowing for precise control of anesthesia depth. It has minimal respiratory depressant effects, making it a good choice for experiments involving respiratory function. Etomidate also has minimal effects on renal and hepatic function, making it a good choice for experiments involving these systems.
However, Etomidate also has some limitations for use in laboratory experiments. It can cause dose-dependent suppression of the HPA axis, which may interfere with certain experiments. It can also cause myoclonus, a sudden involuntary muscle contraction, which can interfere with experiments involving muscle function. Finally, Etomidate is a potent anesthetic agent and should be used with caution in animal models.
Zukünftige Richtungen
There are several future directions for research involving Etomidate. One area of research is the development of new analogs of Etomidate with improved pharmacological properties, such as longer duration of action or decreased HPA axis suppression. Another area of research is the use of Etomidate in combination with other drugs to achieve synergistic effects. Finally, there is a need for further research on the long-term effects of Etomidate on the body, particularly with regard to the HPA axis.
Synthesemethoden
Etomidate is synthesized by reacting 2-ethyl-1H-imidazole with 2-chloroethyl vinyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorothiophenol to yield 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate.
Wissenschaftliche Forschungsanwendungen
Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies involving the central nervous system, including studies on sleep, memory, and learning. Etomidate has also been used in studies on the cardiovascular system, respiratory system, and gastrointestinal system.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS.C2H2O4/c14-12-1-3-13(4-2-12)18-10-9-17-8-7-16-6-5-15-11-16;3-1(4)2(5)6/h1-6,11H,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOHXHPFUZVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)

![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)
